1-(4-bromobutyl)-2-fluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromobutyl)-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF/c11-8-4-3-6-9-5-1-2-7-10(9)12/h1-2,5,7H,3-4,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNAYVOOGLVBDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 1 4 Bromobutyl 2 Fluorobenzene
Retrosynthetic Analysis of 1-(4-bromobutyl)-2-fluorobenzene
A retrosynthetic analysis of this compound identifies two primary disconnection points, leading to distinct synthetic strategies. The first approach involves a functional group interconversion (FGI), disconnecting the terminal carbon-bromine bond. This linear strategy points to (2-fluorophenyl)butane as the immediate precursor, which would require a selective terminal bromination.
The second, a convergent approach, involves disconnecting the bond between the aromatic ring and the butyl chain. This strategy breaks the target molecule into two key synthons: a nucleophilic 2-fluorophenyl fragment (derived from a precursor like 1-bromo-2-fluorobenzene) and an electrophilic four-carbon chain with leaving groups at both ends, such as 1,4-dibromobutane. This convergent pathway allows for the independent synthesis and subsequent coupling of the two main structural components.
Precursor Chemistry and Starting Materials for Target Synthesis
The choice of starting materials is fundamental to the efficiency and success of the synthesis of this compound. The selection is dictated by the chosen synthetic strategy, whether linear or convergent.
Synthesis from Butylbenzene (B1677000) Derivatives
This linear approach begins with a pre-formed butylbenzene skeleton, introducing the required halogen substituents in subsequent steps.
A critical step in a linear synthesis is the selective bromination of the terminal carbon of the butyl side chain on a (2-fluorophenyl)butane precursor. Achieving high regioselectivity at the C4 position is challenging. Benzylic C-H bonds, located on the carbon directly attached to the benzene (B151609) ring, are significantly weaker and thus more susceptible to radical halogenation. libretexts.org Reagents like N-bromosuccinimide (NBS), often used with a radical initiator or light, are highly effective for benzylic bromination. chadsprep.commasterorganicchemistry.com
However, for the target molecule, the bromination must occur at a primary sp³-hybridized carbon, which is less reactive than the benzylic position. Standard radical bromination conditions might lead to a mixture of products, with bromination occurring at the more substituted and electronically activated benzylic (C1) or secondary (C2, C3) positions of the butyl chain. Therefore, specialized methods would be required to direct the bromination to the terminal position, which remains a significant synthetic hurdle in this linear approach.
Table 1: Comparison of Common Bromination Agents
| Reagent | Abbreviation | Typical Application | Mechanism | Selectivity |
|---|---|---|---|---|
| N-Bromosuccinimide | NBS | Allylic and Benzylic Bromination libretexts.org | Radical | Highly selective for weaker C-H bonds (allylic, benzylic) chadsprep.com |
| Bromine | Br₂ | Alkene and Aromatic Bromination youtube.com | Radical or Electrophilic | Less selective in radical alkane halogenation |
Alternatively, the synthesis could start with butylbenzene, with the fluorination of the aromatic ring being a key step. The butyl group is an ortho-, para-director in electrophilic aromatic substitution. Achieving selective ortho-fluorination over the sterically less hindered para-position is a significant challenge.
Direct fluorination of aromatic compounds using elemental fluorine is often too reactive and non-selective. acs.org More controlled methods are necessary. One classic approach is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, prepared from the corresponding aniline (B41778) (e.g., 2-aminobutylbenzene). orgsyn.org
Modern fluorination techniques offer alternative routes. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), can be used to fluorinate aryl organometallic compounds. organic-chemistry.org For instance, an aryl Grignard or organolithium reagent can be prepared and then treated with NFSI to introduce the fluorine atom. organic-chemistry.org This allows for precise positioning of the fluorine atom if the organometallic precursor can be formed regioselectively, for example, through directed ortho-metalation.
Alternative Synthetic Pathways
Convergent syntheses offer advantages in flexibility and efficiency by building complex molecules from smaller, separately prepared fragments.
A convergent synthesis of this compound is highly practical. The most common strategy involves a cross-coupling reaction between an organometallic derivative of fluorobenzene (B45895) and a butane (B89635) derivative functionalized at both ends.
A primary route involves the formation of a 2-fluorophenyl Grignard reagent (2-fluorophenylmagnesium bromide) from a precursor like 1-bromo-2-fluorobenzene (B92463). orgsyn.org This nucleophilic reagent can then be reacted with an excess of a dielectrophile, such as 1,4-dibromobutane. The use of an excess of the dibromoalkane is crucial to minimize the formation of the undesired symmetrical coupling byproduct (1,4-bis(2-fluorophenyl)butane).
This approach allows for the unambiguous placement of the fluorine atom and the bromoalkyl chain, overcoming the regioselectivity issues inherent in the linear strategies. The required precursors are generally commercially available or readily synthesized.
Table 2: Key Precursors for Convergent Synthesis
| Aromatic Fragment Precursor | Alkyl Chain Fragment | Coupling Reaction Type |
|---|---|---|
| 1-Bromo-2-fluorobenzene orgsyn.org | 1,4-Dibromobutane | Grignard Reaction |
| 2-Fluorobenzenamine (via diazotization) google.com | 4-Bromobutan-1-ol (followed by bromination) | Sandmeyer-type / Grignard |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include temperature, reaction time, solvent, and the choice and stoichiometry of reactants and catalysts. acs.org
For instance, in a potential Grignard-based synthesis, the formation of the aryl Grignard reagent from an aryl halide is a critical step. The reaction is sensitive to the solvent, with tetrahydrofuran (B95107) (THF) being a common choice, and requires an inert atmosphere. stackexchange.com Activation of the magnesium metal, sometimes with iodine or 1,2-dibromoethane, can be crucial for initiating the reaction. stackexchange.com Subsequent cross-coupling of the Grignard reagent with an alkyl halide can be optimized by screening various catalysts. While traditionally copper-based, modern methods often use more efficient and less toxic iron or manganese catalysts. dtu.dkrsc.org The choice of catalyst can significantly impact the reaction's success, especially with less reactive aryl chlorides or fluorides. dtu.dk
The following interactive table illustrates a hypothetical optimization for a nickel-catalyzed cross-coupling reaction, a common method for forming C(sp³)–C(sp²) bonds. The data is illustrative and based on general principles of reaction optimization found in the literature. researchgate.net
Table 1: Hypothetical Optimization of a Nickel-Catalyzed Cross-Coupling for this compound Synthesis This table is for illustrative purposes and does not represent actual experimental data.
| Entry | Ligand | Additive | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | dppp (B1165662) | None | 25 | 24 | 45 |
| 2 | dcyb | None | 25 | 24 | 60 |
| 3 | dcyb | NaI | 50 | 18 | 75 |
| 4 | dtbbpy | NaI | 50 | 12 | 85 |
As suggested by the hypothetical data, changing the ligand from dppp to dcyb could improve the yield. Further improvements might be seen by adding a salt like sodium iodide (NaI), which can facilitate the reaction, and by increasing the temperature. researchgate.net The use of a ligand like dtbbpy could lead to even higher yields in a shorter time. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.compaperpublications.org This is particularly relevant in the synthesis of halogenated compounds, which can involve hazardous reagents. rsc.org
The 12 principles of green chemistry provide a framework for creating more sustainable synthetic routes. royalsocietypublishing.org Key principles applicable to the synthesis of this compound include:
Atom Economy : Designing reactions that maximize the incorporation of material from the starting materials into the final product. youtube.com Catalytic reactions are generally superior to stoichiometric ones in this regard. paperpublications.org
Use of Safer Solvents and Auxiliaries : Minimizing or replacing hazardous solvents with greener alternatives like water, ethanol, or even conducting reactions solvent-free. royalsocietypublishing.orgmdpi.com For example, replacing chlorinated solvents like carbon tetrachloride, which has been used in bromination reactions, is a key goal.
Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible. paperpublications.org Microwave-assisted synthesis is an energy-efficient method that can significantly shorten reaction times. mdpi.com
Use of Catalysis : Using catalytic reagents in small amounts is preferable to stoichiometric reagents as it reduces waste. paperpublications.orgroyalsocietypublishing.org
Reduce Derivatives : Avoiding unnecessary protection and deprotection steps minimizes the number of reactions and reduces waste. rsc.orgpaperpublications.org
One approach to greener halogenation is the use of halide salts with an oxidant, which is a more benign system than using elemental halogens. rsc.org Another advanced strategy is the direct C-H activation to introduce a halogen, which avoids the need for pre-functionalized starting materials and improves atom economy. rsc.org
Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability
Several synthetic pathways can be envisioned for this compound, each with distinct advantages and disadvantages regarding efficiency, selectivity, and scalability.
Route A: Friedel-Crafts Acylation/Alkylation
This classic method involves the reaction of an aromatic ring with an acyl or alkyl halide in the presence of a Lewis acid catalyst. libretexts.orgnih.gov
Efficiency : Friedel-Crafts reactions can be high-yielding. However, alkylations are prone to polyalkylation, where more than one alkyl group is added to the aromatic ring. libretexts.org Acylation followed by reduction avoids this issue as the acyl group deactivates the ring to further substitution.
Selectivity : A major drawback is the lack of regioselectivity. When starting with fluorobenzene, the fluorine atom directs incoming electrophiles to both the ortho and para positions, leading to a mixture of isomers that can be difficult to separate. plymouth.ac.uk Carbocation rearrangements are also a common side reaction in alkylations with longer alkyl chains. libretexts.org
Scalability : These reactions are widely used in industry. However, they traditionally require stoichiometric amounts of a Lewis acid like aluminum chloride, which generates large quantities of waste. beilstein-journals.org More modern, catalytic versions aim to address this issue. beilstein-journals.org
Route B: Grignard Reagent Cross-Coupling
This route typically involves the reaction of an aryl Grignard reagent with an alkyl halide. rsc.org For this specific compound, one could react 2-fluorophenylmagnesium bromide with 1,4-dibromobutane.
Efficiency : Grignard reactions can be very efficient. However, they are sensitive to moisture and require anhydrous conditions, which can add complexity and cost. stackexchange.com
Selectivity : This method offers excellent regioselectivity, as the C-C bond forms specifically at the position of the halogen in the aryl precursor. For example, starting with 1-bromo-2-fluorobenzene ensures the correct substitution pattern. orgsyn.org A potential side reaction is Wurtz-type coupling.
Scalability : Grignard reactions are scalable and used industrially, though the need for strict control of conditions is a key consideration. ethz.ch
| Green Aspects | Stoichiometric Lewis acids, potential for hazardous solvents | Use of ethereal solvents, potential for metal waste |
Chemical Reactivity and Mechanistic Studies of 1 4 Bromobutyl 2 Fluorobenzene
Electrophilic Aromatic Substitution Reactions of the Fluoro-Substituted Benzene (B151609) Ring
The fluorine atom on the benzene ring of 1-(4-bromobutyl)-2-fluorobenzene plays a critical role in directing and influencing the outcome of electrophilic aromatic substitution (EAS) reactions. While halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. youtube.comnih.gov
Directed Ortho Metalation (DoM) Strategies
Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve highly regioselective substitution at the position ortho to the DMG. miracosta.edu The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, facilitating deprotonation of the adjacent ortho-proton. miracosta.edufrontiersin.org In the case of this compound, the fluorine atom can act as a moderate directing group. smolecule.com Treatment with a strong base like n-butyllithium could potentially lead to lithiation at the C3 position, ortho to the fluorine. This lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity. The general principle involves the interaction of the Lewis acidic lithium with the Lewis basic fluorine atom, which increases the kinetic acidity of the ortho-protons. miracosta.edusmolecule.com
Halogen Dance Reactions and Regioselectivity
Halogen dance reactions are base-catalyzed isomerizations where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. nih.govyoutube.com These reactions typically proceed through a series of deprotonation and metal-halogen exchange steps. youtube.com For a molecule like this compound, which possesses both a bromine and a fluorine substituent, the possibility of a halogen dance reaction introduces complexity in predicting the regiochemical outcome of reactions involving strong bases. While specific studies on this compound are not prevalent, research on other bromo- and fluoro-substituted aromatics suggests that the reaction conditions, particularly the nature of the base and solvent, would be crucial in determining whether a halogen dance occurs and the final position of the halogen atoms. nih.govyoutube.com The regioselectivity of electrophilic substitution is also influenced by the combined directing effects of the fluorine atom and the 4-bromobutyl group. The fluorine is an ortho, para-director, while the alkyl group is also an ortho, para-director. libretexts.orglibretexts.org This would likely lead to a mixture of products upon electrophilic attack, with the precise ratio depending on the specific electrophile and reaction conditions.
Nucleophilic Substitution Reactions at the Bromobutyl Chain
The primary alkyl bromide of the 4-bromobutyl chain in this compound is a prime site for nucleophilic substitution reactions.
S_N2 and S_N1 Pathways with Various Nucleophiles
Given that the bromine is attached to a primary carbon, nucleophilic substitution is expected to proceed predominantly through an S_N2 mechanism. masterorganicchemistry.comsigmaaldrich.com This bimolecular process involves a backside attack by the nucleophile, leading to an inversion of configuration at the carbon center if it were chiral. The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. sigmaaldrich.com A variety of nucleophiles, such as amines, hydroxides, and cyanides, can be employed to displace the bromide and introduce new functionalities. sigmaaldrich.com For instance, reaction with amines would lead to the formation of the corresponding substituted amines. smolecule.com
The alternative S_N1 pathway, which proceeds through a carbocation intermediate, is generally disfavored for primary alkyl halides due to the instability of the primary carbocation. masterorganicchemistry.comsigmaaldrich.com However, under certain conditions, such as with a very poor nucleophile and a polar protic solvent, an S_N1 reaction might be possible, though likely to be slow and accompanied by rearrangement products.
Table 1: Comparison of S_N1 and S_N2 Reaction Characteristics
| Feature | S_N1 Reaction | S_N2 Reaction |
|---|---|---|
| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |
| Solvent | Polar protic | Polar aprotic |
| Stereochemistry | Racemization | Inversion of configuration |
Intramolecular Cyclization Reactions via Nucleophilic Attack
The structure of this compound is conducive to intramolecular cyclization. The aromatic ring itself can act as a nucleophile, attacking the electrophilic carbon of the bromobutyl chain to form a new ring. This type of reaction is an intramolecular Friedel-Crafts alkylation. Treatment with a Lewis acid, such as aluminum chloride (AlCl₃), would generate a carbocation or a highly polarized carbon-bromine bond at the end of the butyl chain. Subsequent electrophilic attack on the electron-rich benzene ring would lead to the formation of a six-membered ring, resulting in a fluorinated tetralin derivative. sigmaaldrich.com The regioselectivity of this cyclization would be governed by the directing effects of the fluorine atom, favoring attack at the ortho or para position. Given the substitution pattern, cyclization would likely occur at the C3 position of the benzene ring.
Alternatively, if the molecule contains another nucleophilic center, an intramolecular S_N2 reaction can occur. youtube.com For example, if the bromine were replaced by a hydroxyl group, deprotonation to form an alkoxide would create a potent internal nucleophile that could attack the carbon bearing the fluorine (in a nucleophilic aromatic substitution) or another electrophilic site, leading to a cyclic ether. youtube.com In the case of this compound, the intramolecular Friedel-Crafts pathway is the more direct route to cyclization.
Stereochemical Outcomes of Substitution Reactions
Substitution reactions on this compound primarily involve the displacement of the bromide ion from the butyl chain, as the C(sp³)–Br bond is significantly more susceptible to nucleophilic attack than the C(sp²)–F bond of the aromatic ring. These reactions typically proceed via an S_N2 (bimolecular nucleophilic substitution) mechanism.
Given that the bromine is attached to a primary carbon, the S_N2 pathway is favored, leading to inversion of configuration at the reaction center. However, since the parent molecule, this compound, is achiral, a standard substitution reaction with an achiral nucleophile will result in an achiral product.
The stereochemical outcome becomes relevant when a chiral nucleophile is employed or when a chiral center is generated during the reaction. In such cases, the S_N2 mechanism dictates a specific stereochemical pathway. For instance, if a chiral nucleophile attacks the carbon bearing the bromine, the resulting product will have a predictable stereochemistry arising from the backside attack characteristic of the S_N2 mechanism.
Cross-Coupling Reactions Involving Carbon-Halogen Bonds
The presence of two different carbon-halogen bonds—an alkyl C-Br bond and an aryl C-F bond—allows for selective cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for bond formation. acs.org The general mechanism involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
For this compound, the selective coupling at the C(sp³)–Br bond is overwhelmingly favored over the C(sp²)–F bond.
Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester. libretexts.orgyoutube.com The reaction of this compound with an arylboronic acid would selectively yield an aryl-substituted alkylbenzene, leaving the C-F bond intact. libretexts.orgresearchgate.net The stability of boronic acids can sometimes be a challenge, but they can be masked using reagents like diethanolamine (B148213) to form air- and water-stable structures that can be used directly in the coupling reaction. youtube.com
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org While traditionally used for sp² centers, Sonogashira couplings have been adapted for unactivated alkyl bromides. organic-chemistry.org The reaction with this compound would selectively form a C(sp³)–C(sp) bond, attaching the alkyne to the butyl chain. The reaction is typically carried out under mild conditions, often at room temperature. wikipedia.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.govnih.gov While classic Heck reactions are challenging for alkyl halides due to issues like slow oxidative addition and competing β-hydride elimination, modern protocols have been developed for unactivated primary and secondary alkyl bromides. nih.govacs.org Some methods even proceed at room temperature under light irradiation. acs.org A potential complication is the regioselectivity when using unactivated alkenes. nih.gov A radical mechanism is often implicated in Heck-type reactions of alkyl halides. beilstein-journals.org
Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Suzuki | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 1-(4-Arylbutyl)-2-fluorobenzene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 1-(4-Alkynylbutyl)-2-fluorobenzene |
| Heck | Styrene (B11656) | Pd(OAc)₂ / Xantphos | K₂CO₃ | DMF | 1-(4-Styrylbutyl)-2-fluorobenzene |
In palladium-catalyzed cross-coupling reactions, the reactivity of the halide follows the general trend: I > Br > Cl >> F. wikipedia.orgorganic-chemistry.org This trend is governed by the carbon-halogen bond dissociation energy. The C(sp³)–Br bond in this compound (bond energy ~285 kJ/mol) is significantly weaker and thus more reactive than the C(sp²)–F bond on the aromatic ring (bond energy ~510 kJ/mol).
This substantial difference in reactivity allows for highly selective cross-coupling at the alkyl bromide position under standard palladium catalysis without affecting the aryl fluoride. organic-chemistry.org Achieving cross-coupling at the C-F bond requires much harsher reaction conditions or specialized catalytic systems, often involving strong Lewis acids or highly electron-rich ligands to facilitate the difficult oxidative addition step. nih.govsigmaaldrich.com
Copper-catalyzed cross-coupling reactions provide a valuable alternative to palladium-based systems, often with different reactivity patterns and at a lower cost. acs.org These reactions are effective for forming C-C and C-heteroatom bonds.
For this compound, copper catalysis can be used to couple the alkyl bromide moiety with various partners. For instance, copper-catalyzed methods have been developed for the cross-coupling of alkyl bromides with alkyl- and arylboranes rsc.org and for reductive cross-coupling with other alkyl and aryl bromides. nih.gov Trifluoromethylation of alkyl bromides can also be achieved using copper catalysis, often in conjunction with photoredox catalysis. acs.orgprinceton.edu Similar to palladium catalysis, the C–F bond remains inert under typical copper-catalyzed conditions for alkyl bromide coupling. researchgate.net
Nickel catalysts have emerged as powerful tools for cross-coupling reactions, particularly for challenging substrates like alkyl halides and aryl fluorides. researchgate.netnih.govrsc.org Nickel can catalyze the cross-electrophile coupling of aryl bromides with primary alkyl bromides, forming a C(sp²)–C(sp³) bond. researchgate.netnih.gov
In the context of this compound, nickel catalysis could potentially be tuned to react selectively at either the C-Br or C-F bond, although selective reaction at the C-Br bond is more common. nih.govrsc.org Nickel catalysts are particularly effective in cross-electrophile coupling reactions, where two different electrophiles are coupled in the presence of a reducing agent. nih.govnih.gov Recent advances have also shown that nickel can catalyze Suzuki-type couplings involving alkyl fluorides, though this typically requires specific conditions. nih.gov
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Radical Reactions Involving Bromine Atom
The C-Br bond in this compound can undergo homolytic cleavage to generate a primary alkyl radical. This process is typically initiated by light (UV), heat, or a radical initiator like azobisisobutyronitrile (AIBN). byjus.comyoutube.com
The resulting 4-(2-fluorophenyl)butyl radical is a key intermediate that can participate in several subsequent reactions:
Radical Substitution: The primary radical can abstract an atom from another molecule, propagating a radical chain reaction. A classic example is free-radical bromination, which is typically used to install a bromine atom, but in this case, the starting material is already brominated. byjus.comyoutube.commasterorganicchemistry.com
Radical Cyclization: The butyl chain provides the right length for intramolecular radical cyclization. researchgate.netwikipedia.orgbeilstein-journals.orgnih.gov The primary radical could, in principle, attack the aromatic ring in a 5-exo or 6-endo fashion. However, intramolecular homolytic aromatic substitution is a well-established process. The 4-(2-fluorophenyl)butyl radical could cyclize onto the aromatic ring, displacing the fluorine atom or, more likely, attacking an unsubstituted position followed by rearomatization. More commonly, radical cyclizations involve attack on a tethered multiple bond. wikipedia.orgrsc.org For example, if a double bond were present in a molecule derived from this compound, a 5-exo-trig or 6-endo-trig cyclization would be a likely pathway. nih.gov
The mechanism of radical bromination involves three key steps: initiation, propagation, and termination. byjus.comyoutube.com
Initiation: UV light or heat initiates the homolytic cleavage of a bromine molecule (if present) or a radical initiator. byjus.com
Propagation: A bromine radical abstracts a hydrogen atom to form an alkyl radical. This radical then reacts with a bromine source to form the brominated product and a new bromine radical, continuing the chain. byjus.commasterorganicchemistry.com
Termination: The reaction stops when two radical species combine. byjus.com
Organometallic Chemistry of this compound
The reaction of this compound with magnesium metal leads to the formation of the corresponding Grignard reagent, (4-(2-fluorophenyl)butyl)magnesium bromide. This reaction is a standard method for converting an alkyl halide into a potent nucleophile. The reactivity of halogens in Grignard formation follows the order I > Br > Cl, making the bromo-substituent in this compound readily reactive with magnesium.
The general transformation is as follows:
Reactant: this compound
Reagent: Magnesium (Mg)
Solvent: Typically an ether, such as diethyl ether or tetrahydrofuran (B95107) (THF)
Product: (4-(2-fluorophenyl)butyl)magnesium bromide
Once formed, this Grignard reagent is a powerful tool for synthetic chemists, capable of reacting with a wide array of electrophiles. For instance, its reaction with carbonyl compounds, such as aldehydes and ketones, yields secondary and tertiary alcohols, respectively. The reaction with carbon dioxide, after an acidic workup, produces a carboxylic acid.
| Electrophile | Resulting Functional Group |
| Aldehyde (R-CHO) | Secondary alcohol |
| Ketone (R-CO-R') | Tertiary alcohol |
| Carbon Dioxide (CO2) | Carboxylic acid |
| Ester (R-COOR') | Tertiary alcohol (after reaction with two equivalents) |
This table illustrates the expected transformations of the Grignard reagent derived from this compound with various electrophiles.
Lithium-halogen exchange is another fundamental transformation in organometallic chemistry, offering an alternative route to generating highly reactive organolithium species. This reaction is typically very fast and is often carried out at low temperatures to prevent side reactions. The general order of reactivity for halogens in this exchange is I > Br > Cl, with aryl and vinyl fluorides being largely unreactive. harvard.eduprinceton.edu
For this compound, the exchange reaction would involve an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), reacting with the alkyl bromide. This process results in the formation of a new organolithium reagent, 1-lithio-4-(2-fluorophenyl)butane, and the corresponding alkyl bromide from the initial organolithium reagent.
The reaction proceeds as follows:
Reactant: this compound
Reagent: Alkyllithium (e.g., n-BuLi, t-BuLi)
Product: 1-lithio-4-(2-fluorophenyl)butane + Alkyl bromide
The resulting organolithium compound is a potent nucleophile and a strong base. Its subsequent reactions are similar to those of the Grignard reagent, allowing for the formation of new carbon-carbon bonds. However, organolithium reagents are generally more reactive than their Grignard counterparts.
| Reagent | Conditions | Key Characteristics |
| n-Butyllithium (n-BuLi) | Typically in ethereal or hydrocarbon solvents at low temperatures (e.g., -78 °C) | A common and versatile reagent for lithium-halogen exchange. |
| tert-Butyllithium (t-BuLi) | Often used at very low temperatures due to its high reactivity. | More reactive than n-BuLi and can be effective when other reagents fail. |
This table provides an overview of common reagents used for lithium-halogen exchange reactions.
The choice between forming a Grignard reagent or an organolithium species depends on the desired reactivity and the specific synthetic context. Both pathways underscore the utility of the bromo-substituent in this compound for constructing more complex molecular architectures.
Advanced Spectroscopic Characterization and Structural Elucidation
The precise architecture of 1-(4-bromobutyl)-2-fluorobenzene is determined through a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular framework, and together they offer a complete picture of the compound's connectivity and spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment and connectivity of atoms can be obtained.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons, influenced by the electron-withdrawing effects of the fluorine and bromine substituents, would appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The complex splitting patterns of these aromatic signals would arise from both proton-proton (³JHH) and proton-fluorine (JHF) couplings.
The aliphatic protons of the butyl chain would resonate in the upfield region. The methylene (B1212753) group attached to the bromine atom (Br-CH₂) is anticipated to be the most deshielded of the aliphatic protons, likely appearing around δ 3.4 ppm as a triplet. The methylene group attached to the aromatic ring (Ar-CH₂) would also be deshielded and is expected to resonate around δ 2.7 ppm, also as a triplet. The two central methylene groups of the butyl chain would appear as multiplets in the range of δ 1.7-2.0 ppm.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons would show signals in the δ 115-165 ppm region. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and its chemical shift would be significantly affected. The carbon bearing the butyl group and the carbon ortho to the fluorine would also have characteristic chemical shifts. The aliphatic carbons would resonate in the upfield region, with the carbon attached to the bromine atom (C-Br) expected around δ 33 ppm and the other methylene carbons appearing at distinct chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic-H | δ 7.0-7.5 (m) | - |
| Ar-CH₂- | δ 2.7 (t) | δ 35 (d, JCF) |
| -CH₂- | δ 1.7-2.0 (m) | δ 30 |
| -CH₂- | δ 1.7-2.0 (m) | δ 32 |
| -CH₂-Br | δ 3.4 (t) | δ 33 |
| Aromatic-C | - | δ 115-140 |
| C-F | - | δ 160 (d, ¹JCF ≈ 245 Hz) |
Note: Predicted chemical shifts (δ) are in ppm and coupling patterns are denoted as t (triplet) and m (multiplet). Predicted coupling constants (J) are in Hz.
¹⁹F NMR spectroscopy is a powerful tool specifically for analyzing fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine signal would be indicative of its electronic environment on the aromatic ring. Furthermore, this signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons.
To definitively establish the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For instance, it would show cross-peaks between the protons of the Ar-CH₂ group and the adjacent methylene group, and sequentially along the butyl chain, confirming the -CH₂CH₂CH₂CH₂Br fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connection between the butyl chain and the fluorobenzene (B45895) ring. For example, correlations would be expected between the protons of the Ar-CH₂ group and the aromatic carbons, confirming the attachment point of the butyl chain.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands.
Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl chain would appear just below 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically occur in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is anticipated around 1200-1250 cm⁻¹. The C-Br stretching vibration of the bromoalkane moiety is expected to be observed in the lower wavenumber region, typically between 500 and 600 cm⁻¹.
Table 2: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| Aromatic C=C Stretch | 1450-1600 |
| C-F Stretch | 1200-1250 |
| C-Br Stretch | 500-600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. For this compound (C₁₀H₁₂BrF), the exact mass can be calculated. The presence of bromine is particularly distinctive in the mass spectrum due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of almost equal intensity separated by two mass units. The calculated exact mass for the monoisotopic molecular ion [M]⁺ (with ⁷⁹Br) is approximately 230.0106 u. smolecule.com
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 230.0106 | Corresponding to C₁₀H₁₂⁷⁹BrF⁺ |
| [M+2]⁺ | 232.0086 | Corresponding to C₁₀H₁₂⁸¹BrF⁺, approximately equal in intensity to [M]⁺ |
| [M-Br]⁺ | 151.0919 | Loss of the bromine atom |
| [C₇H₆F]⁺ | 109.0453 | A potential fragment corresponding to the fluorotropylium ion |
Fragmentation Pattern Analysis for Structural Insights
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, the mass spectrum is predicted to exhibit several characteristic features that provide valuable insights into its molecular structure. uni.lu
A key characteristic of the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion, [M]•+ and [M+2]•+, of nearly equal intensity. This is due to the natural isotopic abundance of bromine, which consists of 79Br and 81Br in an approximate 1:1 ratio. docbrown.info The molecular ion of this compound is therefore expected to appear as a pair of peaks at m/z 230 and 232.
The fragmentation of the molecular ion is driven by the stability of the resulting fragments. For this compound, several fragmentation pathways are anticipated:
Loss of the Bromine Atom: A common fragmentation pathway for bromoalkanes is the cleavage of the carbon-bromine bond, which is the weakest bond in the alkyl chain. This results in the loss of a bromine radical (•Br) and the formation of a carbocation. This would lead to a fragment ion at m/z 151.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the benzene (B151609) ring (alpha-cleavage) is a characteristic fragmentation for alkylbenzenes. This would result in the formation of a stable benzylic cation. In this case, cleavage would likely lead to the formation of a fluorotropylium ion or a related resonance-stabilized species with an expected m/z of 109.
Cleavage within the Butyl Chain: Fragmentation can also occur at various points along the butyl chain, leading to a series of smaller fragment ions.
A summary of the predicted major fragments for this compound is presented in the table below.
| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure/Origin |
| [C10H12BrF]•+ | 230/232 | Molecular ion (containing 79Br/81Br) |
| [C10H12F]+ | 151 | Loss of •Br |
| [C7H6F]+ | 109 | Formation of fluorotropylium ion |
| [C4H8Br]+ | 135/137 | Cleavage of the bond between the butyl chain and the phenyl ring |
| [C4H9]+ | 57 | Butyl cation from cleavage of the C-Br bond and charge retention on the alkyl fragment |
This table is based on predicted fragmentation patterns and data available from PubChem. uni.lu
X-ray Crystallography for Solid-State Structural Analysis (if applicable)
As of the current scientific literature, there are no published X-ray crystallography studies for this compound. Consequently, a detailed analysis of its solid-state structure, including parameters such as unit cell dimensions, crystal system, and intramolecular and intermolecular interactions, cannot be provided at this time. The lack of crystallographic data may be due to the difficulty in obtaining single crystals of suitable quality for X-ray diffraction analysis.
Computational and Theoretical Studies on 1 4 Bromobutyl 2 Fluorobenzene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties with a good balance between accuracy and computational cost.
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. For 1-(4-bromobutyl)-2-fluorobenzene, this involves optimizing the bond lengths, bond angles, and dihedral angles. The flexible butyl chain introduces several possible conformations, or conformers, each with a different spatial arrangement and energy.
DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), can be employed to find the geometries of these conformers and their relative energies. semanticscholar.org The most stable conformer will be the one with the lowest energy. The optimized geometry would reveal the precise bond lengths and angles, which are influenced by the electronic effects of the fluorine and bromine substituents. For instance, the C-F and C-Br bond lengths will have characteristic values, and the geometry of the benzene (B151609) ring might show slight distortions from a perfect hexagon due to the substituents.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value (DFT) |
| C-F Bond Length | ~1.35 Å |
| C-Br Bond Length | ~1.94 Å |
| C-C (Aromatic) Bond Length | ~1.39 - 1.40 Å |
| C-C-C (Alkyl) Bond Angle | ~112° |
| C-C-Br Bond Angle | ~110° |
Note: These are illustrative values based on typical DFT calculations for similar molecules. Actual values would require a specific calculation for this compound.
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. tsijournals.comresearchgate.net
For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring, while the LUMO might be distributed over the benzene ring and the C-Br bond, which has a low-lying antibonding orbital. The fluorine atom, being highly electronegative, will withdraw electron density from the ring, which can lower the energy of the HOMO. tsijournals.com The HOMO-LUMO gap can be calculated using DFT, providing insights into the molecule's electronic transitions and reactivity. researchgate.netresearchgate.net
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: These are illustrative values based on DFT calculations for similar substituted benzenes. Actual values would require a specific calculation.
The molecular electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.orgucsb.edu The ESP map displays regions of negative potential (typically colored red or orange), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.
For this compound, the ESP map would likely show a region of negative potential above and below the plane of the aromatic ring, characteristic of the π-electron system. ucsb.edu The highly electronegative fluorine atom would create a region of negative potential around it. The bromine atom, while electronegative, can also exhibit a region of positive potential on its outermost surface, known as a "sigma-hole," which can participate in halogen bonding. researchgate.netresearchgate.net The hydrogen atoms of the butyl chain would show regions of positive potential.
Reaction Mechanism Predictions and Transition State Calculations
Theoretical calculations can be used to explore the potential chemical reactions of this compound. A key reaction for this molecule is the nucleophilic substitution of the bromide ion from the butyl chain. This reaction can proceed through two primary mechanisms: the SN1 and SN2 pathways. chemguide.co.uk
SN2 Mechanism: In this one-step mechanism, a nucleophile attacks the carbon atom bonded to the bromine at the same time as the bromide ion leaves. studymind.co.uk This pathway is favored for primary alkyl halides like the bromobutyl group in the target molecule.
SN1 Mechanism: This is a two-step mechanism that involves the formation of a carbocation intermediate after the departure of the leaving group, followed by the attack of the nucleophile. chemguide.co.uk
Computational chemistry can be used to calculate the energy profiles of both reaction pathways, including the energies of the reactants, products, transition states, and any intermediates. rsc.org The activation energy for each pathway determines the reaction rate. By comparing the activation energies, it is possible to predict which mechanism is more favorable under specific conditions.
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
To develop a QSPR model, a set of structurally related compounds (e.g., various substituted bromoalkanes or fluorobenzenes) and their experimentally determined properties are required. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic. nih.govresearchgate.net Multiple linear regression or machine learning algorithms are then used to build a mathematical equation that relates the descriptors to the property of interest. nih.gov Such a model could then be used to estimate the properties of this compound.
Molecular Dynamics Simulations (if relevant to specific interactions)
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov MD simulations can provide insights into the conformational dynamics of the flexible butyl chain of this compound and its interactions with its environment, such as a solvent or a biological macromolecule. acs.org
For instance, MD simulations could be used to study how the molecule interacts with a cell membrane or a protein binding pocket. nih.gov The simulations would track the movement of each atom over time, governed by a force field that describes the interactions between atoms. This can reveal preferred binding orientations, interaction energies, and the role of specific functional groups in intermolecular interactions. The fluorinated aromatic ring, for example, can participate in specific interactions with biological targets. nih.gov
Spectroscopic Property Prediction (NMR, IR, UV-Vis) on this compound
While specific, in-depth computational and theoretical studies exclusively detailing the spectroscopic properties of this compound are not extensively documented in publicly available research, its spectral characteristics can be reliably predicted. These predictions are based on established computational methodologies, such as Density Functional Theory (DFT), and empirical data from structurally analogous compounds. Such theoretical analyses are crucial for the structural elucidation and characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra for this compound can be predicted using computational software that employs models like HOSE (Hierarchical Organisation of Spherical Environments) codes and linear prediction algorithms. chemaxon.com These tools analyze the molecule's topology to estimate the chemical shifts.
Predicted ¹H NMR Data:
The proton NMR spectrum is characterized by signals from the aromatic protons on the fluorobenzene (B45895) ring and the aliphatic protons of the bromobutyl chain. The aromatic region is expected to show complex splitting patterns due to proton-proton and proton-fluorine couplings. Protons on the carbon adjacent to the fluorine atom will exhibit the most significant coupling with the ¹⁹F nucleus.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-3 | 7.15 - 7.25 | ddd | J(H,H), J(H,F) |
| H-4 | 7.00 - 7.10 | m | J(H,H) |
| H-5 | 7.05 - 7.15 | m | J(H,H) |
| H-6 | 7.20 - 7.30 | td | J(H,H), J(H,F) |
| -CH₂- (alpha to ring) | 2.65 - 2.75 | t | J = 7.5 |
| -CH₂- (beta to ring) | 1.75 - 1.85 | m | |
| -CH₂- (gamma to ring) | 1.90 - 2.00 | m | |
| -CH₂-Br | 3.40 - 3.50 | t | J = 6.7 |
This table is generated based on common chemical shift values for similar structural fragments. libretexts.orgorganicchemistrydata.org
Predicted ¹³C NMR Data:
The ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbon atom directly bonded to the fluorine atom (C-2) will exhibit a large one-bond C-F coupling constant and a significant downfield shift. The chemical shifts of the butyl chain carbons are influenced by the electronegative bromine atom.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (C-CH₂) | 132.5 (d, J(C,F) ≈ 5 Hz) |
| C-2 (C-F) | 161.0 (d, J(C,F) ≈ 245 Hz) |
| C-3 | 115.5 (d, J(C,F) ≈ 22 Hz) |
| C-4 | 128.5 (d, J(C,F) ≈ 8 Hz) |
| C-5 | 124.0 (d, J(C,F) ≈ 3 Hz) |
| C-6 | 127.5 (s) |
| -CH₂- (alpha to ring) | 28.0 |
| -CH₂- (beta to ring) | 32.5 |
| -CH₂- (gamma to ring) | 33.0 |
| -CH₂-Br | 33.5 |
This table is generated based on established substituent effects and data from analogous compounds. pdx.edu
Infrared (IR) Spectroscopy
The theoretical IR spectrum of this compound can be calculated using DFT methods, often with the B3LYP functional. researchgate.net The predicted vibrational frequencies correspond to the characteristic stretching and bending modes of the molecule's functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 2960 - 2850 | C-H stretch (aliphatic) | Strong |
| 1615 - 1580 | C=C stretch (aromatic ring) | Medium-Strong |
| 1490 - 1450 | C=C stretch (aromatic ring) | Medium-Strong |
| 1470 - 1430 | CH₂ scissoring/bending | Medium |
| 1280 - 1200 | C-F stretch | Strong |
| 1150 - 1100 | C-H in-plane bend (aromatic) | Medium |
| 850 - 750 | C-H out-of-plane bend (aromatic) | Strong |
| 690 - 515 | C-Br stretch | Medium-Strong |
This table is based on characteristic group frequencies from spectroscopic databases and computational studies of similar molecules. missouri.edudocbrown.infoorgchemboulder.com The C-Br stretching vibration is a key feature, typically appearing in the fingerprint region of the spectrum. docbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound is dominated by the π → π* transitions of the fluorobenzene chromophore. The position of the maximum absorption wavelength (λmax) can be estimated using empirical rules, such as the Woodward-Fieser rules, or calculated using Time-Dependent Density Functional Theory (TD-DFT). sharif.edusharif.edu
The primary absorption bands for benzene typically appear around 204 nm (E-band) and 256 nm (B-band). Substituents on the benzene ring can cause a bathochromic (red) or hypsochromic (blue) shift of these bands. For this compound, the fluorine and alkyl substituents are expected to cause a slight red shift.
Predicted UV-Vis Absorption Data:
| Transition Type | Predicted λmax (nm) | Solvent |
| π → π* (E-band) | ~210 | Cyclohexane/Ethanol |
| π → π* (B-band) | ~266 | Cyclohexane/Ethanol |
This table presents estimated values based on the known UV-Vis spectrum of fluorobenzene and general substituent effects. nist.govaatbio.com The B-band, characterized by its fine vibrational structure, is particularly sensitive to the substitution pattern on the aromatic ring.
Applications of 1 4 Bromobutyl 2 Fluorobenzene As a Synthetic Building Block in Specialized Organic Synthesis
Synthesis of Complex Polycyclic Aromatic Compounds
The structure of 1-(4-bromobutyl)-2-fluorobenzene provides two key functionalities for the synthesis of polycyclic aromatic hydrocarbons (PAHs). The bromoalkyl chain is a prime candidate for intramolecular Friedel-Crafts alkylation reactions. Under the influence of a Lewis acid catalyst, the butyl chain could cyclize onto the electron-rich benzene (B151609) ring, forming a tetralin-like core structure. The fluorine substituent, being an ortho-, para-directing group, would influence the regioselectivity of this cyclization.
Furthermore, the bromine atom on the butyl chain can be converted into other functional groups, such as an organometallic species (e.g., a Grignard or organolithium reagent). This would enable subsequent intramolecular cross-coupling reactions with the fluorinated ring, potentially leading to the formation of more complex, fused aromatic systems. While specific examples utilizing this compound are not prevalent in the literature, the fundamental principles of these reactions are well-established in the synthesis of PAHs from similar precursors.
Precursor for Advanced Polymer Chemistry and Functional Materials
The dual functionality of this compound makes it an intriguing candidate as a precursor in polymer chemistry, particularly for the synthesis of materials with tailored properties.
Incorporation into Block Copolymers
The alkyl bromide moiety of this compound can serve as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.eduscilit.com This would allow for the growth of a polymer chain, for instance, from a styrene (B11656) monomer, resulting in a polystyrene block attached to the fluorinated aromatic ring. The resulting macromolecule would possess a distinct block architecture, combining the properties of polystyrene with the unique electronic characteristics imparted by the fluorobenzene (B45895) unit. The fluorine atom can influence the polymer's thermal stability, solubility, and surface properties. nih.gov
Table 1: Potential Monomers for ATRP Initiated by this compound
| Monomer | Resulting Polymer Block | Potential Properties |
| Styrene | Polystyrene | Thermal stability, processability |
| Methyl methacrylate | Poly(methyl methacrylate) | Optical clarity, rigidity |
| n-Butyl acrylate | Poly(n-butyl acrylate) | Flexibility, adhesive properties |
Development of Optoelectronic Materials
The incorporation of fluorine atoms into conjugated polymers is a well-established strategy to modify their electronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgnsf.gov The 2-fluorophenyl group in this compound could be integrated into the backbone of a conjugated polymer. For instance, after conversion of the bromoalkyl chain into a suitable functional group for polymerization (e.g., a boronic ester or a stannane), the molecule could be used in cross-coupling polymerizations like Suzuki or Stille coupling. The presence of the fluorine atom can lower the HOMO and LUMO energy levels of the resulting polymer, which is often desirable for improving charge injection/transport and device stability. rsc.org While direct polymerization of this compound is not documented, its derivatives could serve as valuable monomers for creating fluorinated hole-transporting or electron-transporting polymers. nih.govacs.orgnih.govresearchgate.net
Role in Supramolecular Chemistry and Host-Guest Systems
The fluorinated aromatic ring of this compound can participate in non-covalent interactions that are central to supramolecular chemistry. The electron-withdrawing nature of the fluorine atom can create a partially positive region on the aromatic ring (a "sigma-hole"), enabling it to act as a halogen bond donor. Furthermore, the C-F bond can participate in hydrogen bonding and other weak interactions.
The butyl chain provides a flexible tether that could be used to attach the fluorophenyl unit to larger macrocyclic structures like calixarenes or resorcinarenes. cmu.edufigshare.com This functionalization could influence the host-guest binding properties of the macrocycle, potentially creating a specific binding pocket that recognizes and interacts with electron-rich guest molecules. The fluorophenyl group could also be used to tune the self-assembly behavior of molecules in solution or on surfaces.
Synthesis of Molecular Probes for Academic Research (excluding biological/clinical application)
The development of molecular probes for imaging and sensing is a significant area of chemical research. The incorporation of fluorine-18, a positron-emitting isotope, is a key strategy in the synthesis of probes for Positron Emission Tomography (PET). acs.orgacs.org While this article excludes biological applications, the underlying synthetic principles are relevant for the creation of probes for materials science or environmental analysis. The bromo-functionalized chain of this compound provides a reactive handle for the introduction of a reporter group, while the fluorobenzene moiety could be used for radiolabeling with fluorine-18.
Design and Synthesis of Advanced Ligands for Catalysis
The performance of metal catalysts is critically dependent on the electronic and steric properties of their ligands. The introduction of fluorine atoms into phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is a known strategy to modulate their catalytic activity. manchester.ac.ukresearchgate.netnih.gov The 2-fluorophenyl group of this compound could be incorporated into such ligand scaffolds.
For example, the butyl bromide could be used to alkylate a phosphine, leading to a phosphonium (B103445) salt that could be a precursor to a bidentate phosphine ligand. Similarly, it could be used to alkylate an imidazole (B134444) or other heterocyclic precursor in the synthesis of fluorinated NHC ligands. manchester.ac.uk The electron-withdrawing fluorine atom would influence the donor properties of the resulting ligand, which in turn can have a significant impact on the efficiency and selectivity of the metal catalyst in various organic transformations.
Table 2: Potential Ligand Scaffolds from this compound
| Ligand Type | Synthetic Approach | Potential Catalytic Applications |
| Phosphine Ligand | Alkylation of a phosphine with the bromobutyl group. | Cross-coupling reactions, hydrogenation. |
| N-Heterocyclic Carbene (NHC) | Alkylation of a heterocyclic precursor followed by cyclization. | Metathesis, C-H activation. |
Analogue Synthesis and Structure Reactivity Relationship Studies
Investigation of Isomeric Forms and Positional Isomers
The position of the fluorine atom on the benzene (B151609) ring in bromobutylfluorobenzene significantly influences the molecule's reactivity, primarily through electronic and steric effects. While specific kinetic data for the nucleophilic substitution of 1-(4-bromobutyl)-2-fluorobenzene and its positional isomers (-3-fluoro and -4-fluoro) is not extensively documented in publicly available literature, the expected reactivity trends can be predicted based on established principles of physical organic chemistry.
The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the benzene ring towards electrophilic substitution but, more importantly for the reactivity of the butyl bromide side chain, it influences the electronic environment of the benzylic position.
2-Fluoro Isomer: In this compound, the fluorine atom is in the ortho position. Its strong -I effect can slightly stabilize the partial positive charge that develops on the carbon atom undergoing nucleophilic attack (the carbon attached to bromine) via through-space field effects. However, the ortho-substituent also introduces significant steric hindrance, which can impede the backside attack of a nucleophile in an SN2 reaction. researchgate.net
3-Fluoro Isomer: With the fluorine atom in the meta position, the inductive effect is still operative, but the steric hindrance around the reaction center is diminished compared to the ortho isomer.
4-Fluoro Isomer: In the para position, the fluorine atom exerts its -I effect and a +R (resonance) effect, where its lone pairs can donate electron density to the ring. However, for reactions at the end of the butyl chain, this resonance effect is less impactful than the inductive effect. The steric hindrance from a para-substituent is minimal at the side chain's reaction center.
Considering these factors, the rate of nucleophilic substitution is expected to be a balance between electronic activation/deactivation and steric hindrance. For an SN2 reaction, where steric hindrance is a dominant factor, the reactivity is expected to decrease with increasing steric bulk around the reaction pathway.
Table 1: Predicted Relative Reactivity of Positional Isomers in SN2 Reactions
| Compound | Fluorine Position | Expected Relative Rate of SN2 Reaction | Primary Influencing Factors |
| 1-(4-bromobutyl)-4-fluorobenzene | para | Highest | Minimal steric hindrance from the substituent. |
| 1-(4-bromobutyl)-3-fluorobenzene | meta | Intermediate | Moderate inductive effect, less steric hindrance than the ortho isomer. |
| This compound | ortho | Lowest | Significant steric hindrance from the ortho-fluorine atom impeding nucleophilic attack. |
Systematic Variation of Halogen Substituents (e.g., Chlorine, Iodine)
The nature of the halogen atom on the alkyl chain is a primary determinant of the reactivity in nucleophilic substitution reactions. The carbon-halogen (C-X) bond strength and the stability of the leaving group (X⁻) are the key factors. The general order of reactivity for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl > R-F. youtube.com This trend is a result of the decreasing C-X bond strength and increasing stability of the halide anion as a leaving group as one moves down the halogen group.
For the 1-(4-halobutyl)-2-fluorobenzene series, we can predict the following trend in reactivity towards nucleophilic substitution:
Table 2: Predicted Relative Reactivity based on Halogen Substituent on the Alkyl Chain
| Compound | Halogen on Butyl Chain | C-X Bond Energy (approx. kJ/mol) | Expected Relative Rate of SN2 Reaction |
| 1-(4-iodobutyl)-2-fluorobenzene | Iodine | ~200-220 | Highest |
| This compound | Bromine | ~270-290 | Intermediate |
| 1-(4-chlorobutyl)-2-fluorobenzene | Chlorine | ~330-350 | Lowest |
Note: This table illustrates predicted trends. The C-X bond energies are approximate values for simple alkanes and serve as a general guide.
The synthesis of these analogues would typically follow similar pathways, for instance, the reaction of 2-fluorophenylmagnesium bromide with a 1,4-dihalobutane. The choice of the dihalobutane (e.g., 1-bromo-4-chlorobutane (B103958) or 1,4-diiodobutane) would determine the final halogen on the alkyl chain.
Alterations in the Aliphatic Chain Length and Branching
The length and branching of the aliphatic chain connecting the phenyl ring to the bromine atom can also have a pronounced effect on reactivity.
Chain Length: Varying the length of the alkyl chain (e.g., propyl, butyl, pentyl) can influence the rate of intramolecular reactions, but for intermolecular nucleophilic substitution, the effect is generally less dramatic than that of the halogen or steric hindrance at the reaction center. For a simple intermolecular SN2 reaction, the primary factor remains the accessibility of the carbon atom bonded to the bromine. A longer chain might introduce more conformational flexibility, which could slightly alter the average steric environment around the reaction site, but a significant change in reactivity is not typically expected for unbranched chains.
Table 3: Predicted Relative Reactivity based on Alkyl Chain Length
| Compound | Chain Length | Expected Relative Rate of Intermolecular SN2 Reaction |
| 1-(3-bromopropyl)-2-fluorobenzene | Propyl | Similar to butyl |
| This compound | Butyl | Baseline |
| 1-(5-bromopentyl)-2-fluorobenzene | Pentyl | Similar to butyl |
Note: This table reflects the general expectation that for simple, unbranched chains in intermolecular reactions, the chain length has a minor influence on the reaction rate.
Branching: Introducing branching in the aliphatic chain, particularly near the reaction center (the α- or β-carbon), dramatically decreases the rate of SN2 reactions due to increased steric hindrance. For example, a methyl group on the carbon adjacent to the C-Br bond (β-position) would significantly shield the reaction center from the approaching nucleophile.
Impact of Substituent Electronic and Steric Effects on Reactivity
The reactivity of this compound is a direct consequence of the interplay between electronic and steric effects.
Electronic Effects: The primary electronic effect in the context of nucleophilic substitution at the end of the butyl chain is the inductive effect of the fluorine atom. The fluorine atom's strong electron-withdrawing nature (-I effect) polarizes the C-F bond and the sigma framework of the benzene ring. youtube.com This effect is transmitted through the carbon chain, though its influence diminishes with distance. A remote electron-withdrawing group can slightly increase the electrophilicity of the carbon atom bonded to the bromine, potentially leading to a small rate enhancement in the absence of other factors. However, this electronic effect is generally considered to be of minor importance compared to steric effects in SN2 reactions.
Steric Effects: Steric hindrance is arguably the most significant factor governing the reactivity of this compound in SN2 reactions. The ortho-fluoro substituent, despite its relatively small van der Waals radius compared to other halogens, is positioned to sterically encumber the space around the benzylic position and the attached alkyl chain. This hindrance can restrict the trajectory of an incoming nucleophile, raising the activation energy of the transition state and thus slowing down the reaction rate. The flexible nature of the butyl chain allows for some conformational adjustments to minimize this interaction, but it remains a crucial rate-determining factor when compared to its meta and para isomers.
Future Research Directions and Unexplored Avenues
Novel Catalytic Transformations for 1-(4-bromobutyl)-2-fluorobenzene
The development of novel catalytic transformations is a cornerstone of modern synthetic chemistry. For this compound, research in this area is expected to yield more efficient and selective methods for its modification.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. mdpi.comnd.edu Future research could explore the use of photoredox catalysts to activate either the C(sp³)-Br bond of the butyl chain or the C(sp²)-H bonds of the fluorobenzene (B45895) ring. This could lead to novel C-C and C-heteroatom bond-forming reactions, enabling the synthesis of complex molecules that are currently difficult to access. For instance, the development of photocatalytic methods for the direct C-H functionalization of the aromatic ring would provide a more atom-economical approach to derivatization compared to traditional cross-coupling methods. nih.govrsc.org
Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, offers a green and metal-free alternative to traditional metal-based catalysis. rsc.org Future investigations could focus on developing organocatalytic methods for the enantioselective functionalization of this compound. For example, chiral organocatalysts could be employed to achieve asymmetric substitution at the benzylic position or to catalyze intramolecular cyclization reactions, leading to the formation of valuable chiral carbocyclic and heterocyclic structures.
Integration into Flow Chemistry Systems
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved reaction control, and ease of scalability. altlaboratories.comacs.orgdigitellinc.com The integration of this compound into flow chemistry systems is a promising avenue for the efficient and safe production of its derivatives, particularly for the synthesis of active pharmaceutical ingredients (APIs). altlaboratories.comacs.org
Future research will likely focus on developing robust and scalable flow processes for reactions involving this compound. This includes the optimization of reaction parameters such as temperature, pressure, and residence time to maximize yield and purity. Furthermore, the development of multi-step flow syntheses, where this compound is converted through a series of sequential reactions in a single, uninterrupted flow, could significantly streamline the production of complex target molecules.
Advanced Derivatization for Emerging Fields
The unique combination of a flexible alkyl chain and a polar fluoroaromatic ring makes this compound an attractive scaffold for the development of materials with novel properties.
Liquid Crystals: The incorporation of fluorinated moieties is a common strategy in the design of liquid crystals due to the unique electronic properties they impart. beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov Future research could explore the derivatization of this compound to create new liquid crystalline materials. By attaching mesogenic (liquid crystal-forming) units to the molecule, it may be possible to synthesize compounds with desirable properties for applications in display technologies and optical devices.
Agrochemicals: The introduction of fluorine atoms into agrochemicals can enhance their biological activity and metabolic stability. mdpi.com The this compound core could serve as a starting point for the synthesis of novel fungicides and insecticides. scielo.org.mxnih.govbioline.org.br Research in this area would involve the systematic modification of the molecule to optimize its efficacy against specific agricultural pests while minimizing its environmental impact.
Sustainable Synthesis Approaches and Biocatalysis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. mdpi.comnd.eduacs.orgnih.gov For this compound, this translates to a focus on developing more environmentally friendly and resource-efficient synthetic routes.
Green Solvents: The use of green solvents, such as water, ionic liquids, or bio-based solvents, in the synthesis and derivatization of this compound is a key area for future research. mdpi.comnd.edualtlaboratories.com This would reduce the reliance on volatile and often toxic organic solvents, thereby minimizing the environmental footprint of chemical processes.
Biocatalysis: Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to organic synthesis. frontiersin.orgrsc.orgrsc.orgresearchgate.net Future research could explore the use of enzymes, such as dehalogenases or cyclases, to perform specific transformations on this compound. frontiersin.orgnih.gov For example, an enzymatic cyclization could lead to the stereoselective formation of a cyclic product, a transformation that is often challenging to achieve using traditional chemical methods.
Deepening Mechanistic Understanding of Complex Reactions
A thorough understanding of reaction mechanisms is crucial for the rational design of new and improved synthetic methods. For this compound, several areas warrant deeper mechanistic investigation.
Computational Studies: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the energetics and transition states of chemical reactions. digitellinc.comnih.govresearchgate.net Future computational studies could be employed to elucidate the mechanisms of novel catalytic transformations involving this compound. For instance, DFT calculations could help to understand the intricate details of a Sonogashira coupling reaction involving this substrate or to predict the regioselectivity of C-H activation reactions. digitellinc.comnih.govorganic-chemistry.orgresearchgate.net
Spectroscopic and Kinetic Studies: Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow analysis, can provide real-time information about the species present during a chemical reaction. These experimental approaches, combined with kinetic modeling, can be used to validate and refine the mechanisms proposed by computational studies. Such detailed mechanistic knowledge would be invaluable for optimizing reaction conditions and for the rational design of more efficient catalysts for the transformation of this compound.
Q & A
Q. What are the optimal synthetic routes for 1-(4-bromobutyl)-2-fluorobenzene, and what analytical techniques validate its purity and structure?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or alkylation reactions. For example, reacting 2-fluorobenzene with 1,4-dibromobutane under phase-transfer catalysis or using cesium salts to enhance reactivity . Post-synthesis, characterization requires a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and bromobutyl chain integration (e.g., coupling constants for fluorine and adjacent protons) .
- GC-MS to assess purity and detect byproducts (e.g., debrominated intermediates or positional isomers) .
- Elemental analysis to verify stoichiometry, particularly for bromine content .
Q. How does the bromobutyl group influence the reactivity of 2-fluorobenzene in nucleophilic substitution reactions?
Methodological Answer: The bromobutyl chain acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or thiols). The fluorine atom at the ortho position exerts an electron-withdrawing effect, polarizing the benzene ring and directing nucleophilic attacks to specific positions. Steric hindrance from the butyl chain may slow reactions compared to shorter alkyl analogs, necessitating elevated temperatures (e.g., 80–100°C) or polar aprotic solvents like DMF to enhance reactivity .
Advanced Research Questions
Q. How can contradictory data in reaction yields be resolved when synthesizing derivatives of this compound under varying conditions?
Methodological Answer: Contradictions in yields often arise from competing reaction pathways (e.g., elimination vs. substitution). To resolve this:
- Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions .
- Monitor intermediates via in-situ FTIR or HPLC to detect side reactions (e.g., dehydrohalogenation forming alkenes) .
- Compare kinetic data under controlled conditions to isolate rate-limiting steps (e.g., bromide ion dissociation) .
Q. What computational methods predict the regioselectivity of cross-coupling reactions involving this compound?
Methodological Answer:
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict coupling sites. For example, Suzuki-Miyaura reactions may favor para positions due to fluorine’s inductive effects .
- Molecular docking can simulate interactions with catalytic systems (e.g., palladium complexes) to assess steric and electronic compatibility .
Q. How to optimize photoredox catalytic systems for functionalizing the fluorobenzene ring in this compound?
Methodological Answer:
- Use 4CzIPN or Ru(bpy)₃²⁺ as photocatalysts to generate aryl radicals under blue light (450 nm). The bromobutyl chain can act as a directing group for radical addition .
- Optimize solvent polarity (e.g., acetonitrile for radical stability) and redox mediators (e.g., LiBr) to enhance charge transfer efficiency .
Notes on Evidence Limitations
- Biological activity data for this compound is sparse in the provided evidence. Inferences are drawn from structurally similar brominated fluorobenzenes (e.g., antimicrobial potential via halogen-bond interactions) .
- Commercial data (e.g., pricing in ) is excluded per guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
